molecular formula C27H35N3O B10887816 3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one

3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one

Cat. No.: B10887816
M. Wt: 417.6 g/mol
InChI Key: AFHBZDBTPOXDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-CYCLOPENTYL-1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-1-PROPANONE is a complex organic compound featuring a cyclopentyl group, a carbazole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-1-PROPANONE typically involves multiple steps, including the formation of the carbazole and piperazine intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the preparation might involve the use of palladium-catalyzed coupling reactions and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques would be essential to meet the high demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-1-PROPANONE can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions could introduce new functional groups, such as halides or alkyl groups .

Scientific Research Applications

3-CYCLOPENTYL-1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-1-PROPANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-CYCLOPENTYL-1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-1-PROPANONE apart from these similar compounds is its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C27H35N3O

Molecular Weight

417.6 g/mol

IUPAC Name

3-cyclopentyl-1-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C27H35N3O/c1-2-30-25-10-6-5-9-23(25)24-19-22(11-13-26(24)30)20-28-15-17-29(18-16-28)27(31)14-12-21-7-3-4-8-21/h5-6,9-11,13,19,21H,2-4,7-8,12,14-18,20H2,1H3

InChI Key

AFHBZDBTPOXDJJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)CCC4CCCC4)C5=CC=CC=C51

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.